2-Methoxy-1-(10H-phenothiazin-10-yl)ethan-1-one, also known by its chemical structure as 1-(10H-phenothiazin-2-yl)ethanone, is a compound with the molecular formula and a molecular weight of 241.31 g/mol. It features a phenothiazine moiety, which is a tricyclic compound consisting of sulfur and nitrogen in its structure, contributing to its unique chemical properties. The compound is characterized by the presence of a methoxy group (-OCH₃) and an ethanone functional group, which influence its solubility and reactivity.
The compound exhibits moderate solubility in organic solvents and has been noted for its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.
Research has indicated that 2-Methoxy-1-(10H-phenothiazin-10-yl)ethan-1-one exhibits various biological activities, including:
The precise mechanisms of action and the extent of these activities require further investigation through pharmacological studies.
The synthesis of 2-Methoxy-1-(10H-phenothiazin-10-yl)ethan-1-one typically involves several steps:
These steps may vary based on specific laboratory conditions and desired yields.
2-Methoxy-1-(10H-phenothiazin-10-yl)ethan-1-one has potential applications in various fields:
Interaction studies involving 2-Methoxy-1-(10H-phenothiazin-10-yl)ethan-1-one focus on its binding affinity to various receptors and enzymes. These studies are crucial for understanding its pharmacodynamics and pharmacokinetics. Notable interactions include:
Several compounds exhibit structural similarities to 2-Methoxy-1-(10H-phenothiazin-10-yl)ethan-1-one, which can be compared based on their chemical properties and biological activities:
Compound Name | CAS Number | Structural Features | Similarity Index |
---|---|---|---|
1-(10H-Phe-nothiazin-10-yl)ethanone | 1628-29-1 | Phenothiazine backbone | 0.74 |
2-Chloro-1-(2-chloro-10H-pheno-thiazin-10-yl)ethanone | 16189-69-8 | Chlorinated phenothiazine | 0.84 |
Methyl 3-Oxo-3,4-dihydrobenzothiazine | 188614-01-9 | Benzothiazine structure | 0.70 |
1-(Benzo[d]thiazol-5-Yl)ethanone | 90347–90–3 | Benzothiazole moiety | 0.67 |
These compounds share structural elements but differ in substituents that affect their biological activity and chemical reactivity. The unique combination of functional groups in 2-Methoxy-1-(10H-pheno-thiazin–10–yl)ethan–1-one contributes to its distinct properties compared to these similar compounds.